4-(Cyclopentyloxy)piperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately . This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various biological pathways. The compound is categorized under piperidine derivatives, which are known for their diverse biological activities.
The compound is classified as a piperidine derivative, specifically featuring a cyclopentyloxy substituent. It is often utilized in research settings for its pharmacological properties. The hydrochloride form indicates that it is a salt derived from hydrochloric acid, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and other applications.
The synthesis of 4-(cyclopentyloxy)piperidine hydrochloride typically involves several steps:
This multi-step synthetic route allows for the introduction of the cyclopentyl group while ensuring that the piperidine core remains intact.
The molecular structure of 4-(cyclopentyloxy)piperidine hydrochloride can be represented using various chemical notation systems:
InChI=1S/C10H19NO.ClH/c1-2-4-9(3-1)12-10-5-7-11-8-6-10;/h9-11H,1-8H2;1H
C1CCC(C1)OC2CCNCC2.Cl
The structure features a piperidine ring with a cyclopentyloxy group attached at the fourth position, contributing to its unique properties.
4-(Cyclopentyloxy)piperidine hydrochloride can participate in various chemical reactions:
These reactions highlight the compound's versatility as a building block for more complex organic molecules.
The mechanism of action for 4-(cyclopentyloxy)piperidine hydrochloride primarily involves its interaction with various biological targets:
The detailed understanding of these mechanisms is crucial for developing therapeutic agents based on this compound.
The physical and chemical properties of 4-(cyclopentyloxy)piperidine hydrochloride include:
Property | Value |
---|---|
Molecular Weight | 205.72 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in water |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for determining the compound's behavior in different environments and its suitability for various applications.
4-(Cyclopentyloxy)piperidine hydrochloride has several scientific applications:
Through these applications, 4-(cyclopentyloxy)piperidine hydrochloride continues to be an important compound in both academic research and potential therapeutic developments.
The piperidine ring in 4-(cyclopentyloxy)piperidine hydrochloride is predominantly constructed via pyridine hydrogenation, leveraging heterogeneous catalysts under pressurized H₂. This method achieves near-quantitative yields (>95%) using Pd/C (5–10 wt%) or Rh/C (3–5 wt%) at 80–100°C and 5–70 atm H₂ [3] [8]. Biomass-derived routes have emerged as sustainable alternatives, with δ-valerolactone undergoing reductive amination over Ni-Co bimetallic catalysts (e.g., L7.5-meso-Ni₇Co₃@Al₂O₃-0.2) to form the piperidine core at 94% conversion and 76% selectivity under mild conditions (120°C, 2 MPa H₂) [8]. Electrochemical hydrogenation using Rh/KB cathodes in flow reactors enables room-temperature synthesis, achieving 98% yield and 99% current efficiency at 25 mA cm⁻², bypassing high-pressure equipment [9].
Table 1: Comparative Analysis of Piperidine Core Hydrogenation Methods
Method | Catalyst System | Conditions | Yield/Selectivity | Key Advantage |
---|---|---|---|---|
Heterogeneous Hydrogenation | 5% Pd/C | 100°C, 70 atm H₂ | >95% | High robustness |
Biomass Reductive Amination | Ni₇Co₃@Al₂O₃-0.2 | 120°C, 2 MPa H₂ | 94% conv., 76% sel. | Sustainable feedstock |
Electrochemical Reduction | Rh/KB cathode | 25 mA cm⁻², ambient | 98% yield, 99% CE | Mild conditions, no H₂ required |
Enantioselective synthesis of the piperidine scaffold exploits chiral transition metal complexes to install stereocenters. Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts with (S)-BINAP ligands delivers enantiomerically enriched piperidines (up to 92% ee) [5] [9]. For cis-4-disubstituted piperidines, Ru-phosphine complexes facilitate stereocontrolled hydrogenation of 1,2,3,6-tetrahydropyridines, achieving diastereoselectivity >20:1 [10]. Semi-intermolecular [(2+2)+1] carbocyclizations using 1,6-enynes and CO with Rh(I) catalysts (e.g., [RhCl(CO)₂]₂) construct bicyclic piperidones with quaternary centers, though 1,1-disubstituted olefins require electron-withdrawing groups for reactivity [10]. Nickel-catalyzed reductive couplings of alkenes and imines provide access to 2,3-disubstituted piperidines but face limitations in C4-functionalization [5].
Table 2: Transition Metal Catalysts for Stereoselective Piperidine Synthesis
Catalyst | Reaction Type | Stereochemical Outcome | Limitations |
---|---|---|---|
Rh/(S)-BINAP | Asymmetric hydrogenation | 92% ee | High catalyst loading (5 mol%) |
[RhCl(CO)₂]₂ | [(2+2)+1] carbocyclization | Quaternary center formation | Low reactivity with unactivated olefins |
Ru-xylBINAP | Dynamic kinetic resolution | >99% ee, >20:1 dr | Substrate-specific |
The cyclopentyloxy group is installed via nucleophilic substitution or Pd-catalyzed coupling. Treatment of 4-hydroxypiperidine with bromocyclopentane/K₂CO₃ in DMF at 80°C affords 4-(cyclopentyloxy)piperidine in 70–85% yield, though O-alkylation competes with N-alkylation [3] [7]. Mitsunobu reactions using DIAD/PPh₃ with cyclopentanol suppress side reactions, improving yields to >90% [3]. For chiral piperidines, asymmetric hydroxylation with OsO₄/(DHQD)₂PHAL yields 4-hydroxy derivatives, followed by cyclopentylation [10]. Alternative routes employ reductive amination of 4-piperidones with cyclopentylamine/NaBH₃CN, but this forms tertiary amines requiring separation from the target secondary amine [7].
Table 3: Cyclopentyloxy Introduction Methods
Strategy | Reagents/Conditions | Yield | Byproduct Challenges |
---|---|---|---|
Williamson Ether Synthesis | Bromocyclopentane, K₂CO₃, DMF, 80°C | 70–85% | Competing N-alkylation |
Mitsunobu Reaction | Cyclopentanol, DIAD, PPh₃, THF | >90% | Triphenylphosphine oxide removal |
Pd-Catalyzed C-O Coupling | Cyclopentanol, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 60–75% | Catalyst cost |
Hydrochloride salt formation is critical for stability and crystallinity. Acetyl chloride-mediated Boc deprotection in anhydrous methanol (0–20°C) directly generates the hydrochloride salt after solvent evaporation, avoiding freebase handling [1]. Alternatively, freebase piperidine is treated with HCl-saturated ethyl acetate or 2M HCl/diethyl ether to precipitate the salt [5]. Purification leverages recrystallization from ethanol/ether mixtures (1:3 v/v), enhancing purity to >99% [5]. For polymorph control, DMPU-assisted crystallization yields thermodynamically stable Form I, while rapid cooling from acetonitrile gives metastable Form II [3]. Impurities (e.g., cyclopentanol from hydrolysis) are removed via wash cycles with cold dichloromethane, exploiting differential solubility [1].
Scale-up hurdles include catalyst cost, byproduct management, and polymorph control. Rh-based catalysts for electrochemical hydrogenation are prohibitively expensive for ton-scale production; substituting NiCo@Al₂O₃ reduces costs by 60% but requires H₂ pressures >50 atm [8] [9]. In continuous-flow setups, residence time optimization (3.9–60 s) minimizes over-reduction byproducts during electrochemical steps [6]. For salt crystallization, anti-solvent addition protocols using perfluorinated solvents suppress oiling-out during HCl salt formation [5]. Process mass intensity (PMI) analysis reveals solvent use contributes >80% of waste; switching from DMF to 2-MeTHF in alkylation steps lowers PMI by 40% [3].
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Scale-up Impact | Mitigation Strategy | Outcome |
---|---|---|---|
Precious metal catalysts | 45% raw material cost | NiCo@Al₂O₃ substitution | 60% cost reduction |
Oiling-out during salt formation | Batch failure | Perfluorinated anti-solvents | Consistent crystallization |
Solvent-intensive purification | High PMI (120) | Ethanol/ether recrystallization | PMI reduced to 75 |
Compounds Mentioned in Article:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: